molecular formula C19H13Cl2N3O3 B5248951 methyl {5-chloro-6-[(1-chloro-2-naphthyl)oxy]-1H-benzimidazol-2-yl}carbamate CAS No. 330220-74-1

methyl {5-chloro-6-[(1-chloro-2-naphthyl)oxy]-1H-benzimidazol-2-yl}carbamate

Cat. No.: B5248951
CAS No.: 330220-74-1
M. Wt: 402.2 g/mol
InChI Key: ZVBPHMYWBMZFFY-UHFFFAOYSA-N
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Description

“Methyl {5-chloro-6-[(1-chloro-2-naphthyl)oxy]-1H-benzimidazol-2-yl}carbamate” is a chemical compound with the molecular formula C19H13Cl2N3O3 . It has an average mass of 402.231 Da and a mono-isotopic mass of 401.033386 Da .


Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole ring substituted with a carbamate group and a naphthyl group. The naphthyl group is further substituted with a chlorine atom .

Mechanism of Action

Target of Action

The primary targets of ChemDiv1_010545 are currently unknown. The compound is part of ChemDiv’s library of small molecule covalent inhibitors . Covalent inhibitors form a stable, irreversible bond with their target enzyme or receptor . This unique mechanism of action leads to prolonged and often more potent inhibition .

Mode of Action

ChemDiv1_010545, as a covalent inhibitor, operates by forming a stable, irreversible bond with its target enzyme or receptor . This covalent bond formation leads to prolonged and often more potent inhibition, translating into greater therapeutic efficacy and dosage efficiency . Unlike non-covalent inhibitors that may require frequent dosing due to transient interactions, covalent inhibitors ensure sustained activity at the target site, reducing the potential for resistance development by effectively shutting down key molecular pathways .

Biochemical Pathways

Covalent inhibitors like chemdiv1_010545 are known to shut down key molecular pathways by forming a stable, irreversible bond with their target enzyme or receptor .

Pharmacokinetics

Covalent inhibitors offer significant advantages in pharmacology, primarily due to their ability to form a permanent bond with target enzymes or receptors, which ensures a long-lasting therapeutic effect . This irreversible mode of action can be highly beneficial in reducing the frequency of dosing, enhancing patient compliance, and improving the overall effectiveness of treatments .

Result of Action

Covalent inhibitors like chemdiv1_010545 are known to cause prolonged and often more potent inhibition of their target enzyme or receptor, leading to greater therapeutic efficacy and dosage efficiency .

Properties

IUPAC Name

methyl N-[6-chloro-5-(1-chloronaphthalen-2-yl)oxy-1H-benzimidazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3O3/c1-26-19(25)24-18-22-13-8-12(20)16(9-14(13)23-18)27-15-7-6-10-4-2-3-5-11(10)17(15)21/h2-9H,1H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBPHMYWBMZFFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C4=CC=CC=C4C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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